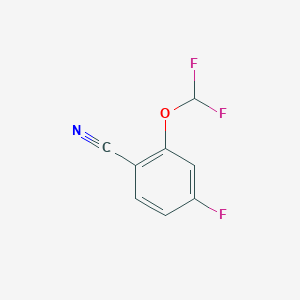
2-(Difluoromethoxy)-4-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-4-fluorobenzonitrile: is an organic compound with the molecular formula C8H5F2NO It is a derivative of benzonitrile, where the benzene ring is substituted with a difluoromethoxy group at the 2-position and a fluorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-4-fluorobenzonitrile typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2-fluoro-4-nitrobenzonitrile with difluoromethoxy anion under basic conditions. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)-4-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines in polar aprotic solvents.
Major Products:
Oxidation: Formation of 2-(difluoromethoxy)-4-fluorobenzoic acid.
Reduction: Formation of 2-(difluoromethoxy)-4-fluoroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(Difluoromethoxy)-4-fluorobenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes and polymers. Its unique properties make it suitable for applications requiring specific chemical functionalities .
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-fluorobenzonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The difluoromethoxy and fluoro groups can influence the compound’s lipophilicity and electronic properties, impacting its behavior in chemical and biological systems .
Comparison with Similar Compounds
Benzonitrile: The parent compound without the difluoromethoxy and fluoro substituents.
2-(Difluoromethoxy)benzonitrile: Lacks the additional fluoro group at the 4-position.
4-Fluorobenzonitrile: Lacks the difluoromethoxy group at the 2-position.
Comparison: 2-(Difluoromethoxy)-4-fluorobenzonitrile is unique due to the presence of both difluoromethoxy and fluoro substituents, which impart distinct electronic and steric properties. These substituents can enhance the compound’s reactivity and interactions with other molecules compared to its simpler analogs .
Properties
Molecular Formula |
C8H4F3NO |
|---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4-fluorobenzonitrile |
InChI |
InChI=1S/C8H4F3NO/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-3,8H |
InChI Key |
NHULGJLESSCSTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)F)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
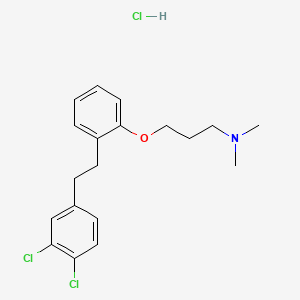
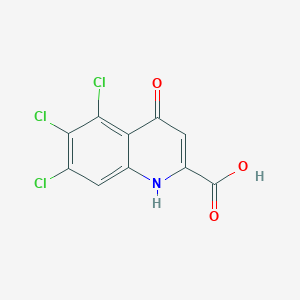
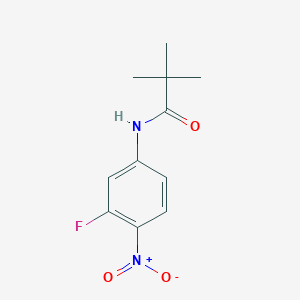
![2,3-dichloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B8677834.png)
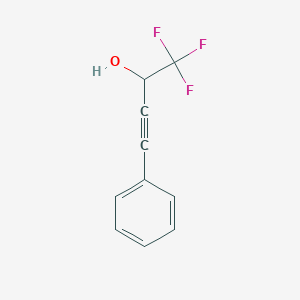
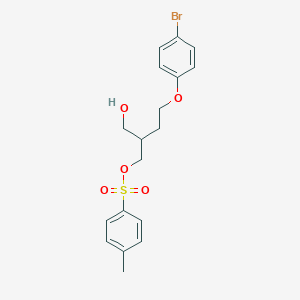

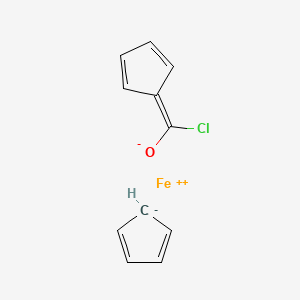
![5-Chloro-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B8677867.png)

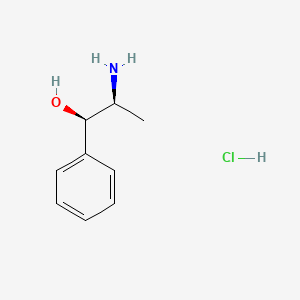
![[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B8677895.png)

![[2-(2,6-Difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol](/img/structure/B8677911.png)
